4-ethoxybutane-1-thiol
Description
Properties
CAS No. |
1505614-03-8 |
|---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxybutane 1 Thiol and Its Analogues
Classical Approaches to Alkanethiol Synthesis Applicable to 4-ethoxybutane-1-thiol
Traditional methods for synthesizing alkanethiols have been well-established for decades and are readily applicable to the preparation of this compound. These approaches typically involve nucleophilic substitution or addition reactions using common sulfur-containing reagents.
Nucleophilic Substitution Reactions with Alkyl Halides or Tosylates
One of the most direct and widely used methods for preparing thiols is through the nucleophilic substitution (SN2) reaction of an alkyl halide with a hydrosulfide (B80085) salt. libretexts.orgjove.comlibretexts.org In the context of this compound, this would involve reacting a 4-ethoxybutyl halide, such as 4-ethoxy-1-bromobutane, with sodium hydrosulfide (NaSH). wikipedia.org The hydrosulfide anion (-SH) acts as a potent nucleophile, displacing the halide to form the desired thiol. libretexts.orgchemistrysteps.com
A common alternative to alkyl halides involves the use of alkyl tosylates. ias.ac.in Alcohols are readily converted to their corresponding tosylates, which are excellent leaving groups for SN2 reactions. Thus, 4-ethoxybutan-1-ol (B92612) can be treated with tosyl chloride to form 4-ethoxybutyl tosylate, which can then be reacted with a sulfur nucleophile like sodium hydrosulfide to yield the target thiol.
A potential drawback of this method is the possibility of the newly formed thiol, which is also nucleophilic, reacting with a second molecule of the alkyl halide to form a dialkyl sulfide (B99878) (thioether) as a byproduct. libretexts.orgjove.comlibretexts.orglibretexts.org This side reaction can often be minimized by using an excess of the hydrosulfide reagent.
| Starting Material | Reagent | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 4-ethoxy-1-bromobutane | Sodium hydrosulfide (NaSH) | This compound | SN2 Substitution |
| 4-ethoxybutan-1-ol | 1. Tosyl chloride (TsCl), Pyridine 2. Sodium hydrosulfide (NaSH) | 1. 4-ethoxybutyl tosylate 2. This compound | Tosylation followed by SN2 Substitution |
Thiolation through Thiourea (B124793) Intermediates (Isothiouronium Salts)
To circumvent the issue of sulfide byproduct formation, an indirect method utilizing thiourea is frequently employed. libretexts.orglibretexts.orglibretexts.org This reliable, multi-step process works particularly well for primary alkyl halides. wikipedia.org The synthesis begins with the reaction of an alkyl halide, such as 4-ethoxy-1-bromobutane, with thiourea. wikipedia.orgpearson.com The sulfur atom of thiourea acts as the nucleophile in an SN2 reaction to displace the halide, forming a stable, crystalline S-alkylisothiouronium salt. libretexts.orgjove.comwikipedia.org
This intermediate salt is then subjected to alkaline hydrolysis, typically with an aqueous base like sodium hydroxide (B78521). wikipedia.orgwikipedia.org The hydrolysis step cleaves the C-S bond of the intermediate, releasing the alkanethiol and forming urea (B33335) as a byproduct. pearson.com This method is advantageous because the isothiouronium salt is not nucleophilic, preventing the secondary reaction that leads to sulfide formation. jove.com
| Step | Reactants | Product | Description |
|---|---|---|---|
| 1 | 4-ethoxy-1-bromobutane + Thiourea | S-(4-ethoxybutyl)isothiouronium bromide | Formation of the isothiouronium salt via SN2 reaction. |
| 2 | S-(4-ethoxybutyl)isothiouronium bromide + Sodium hydroxide (aq) | This compound + Urea | Alkaline hydrolysis to yield the final thiol. |
Addition Reactions Involving Elemental Sulfur or Hydrogen Sulfide
Alternative classical approaches involve the formation of the carbon-sulfur bond through addition reactions. One such method is the reaction of organometallic compounds, specifically Grignard reagents, with elemental sulfur. wikipedia.orgias.ac.in For the synthesis of this compound, the corresponding Grignard reagent, 4-ethoxybutylmagnesium bromide, would be prepared first. This reagent then reacts with elemental sulfur (S8) to form a magnesium thiolate salt, which upon acidic workup (hydrolysis) yields the final thiol. youtube.comstackexchange.comthieme-connect.de
Another established method is the addition of hydrogen sulfide (H₂S) across a carbon-carbon double bond. wikipedia.org This reaction can be applied to synthesize this compound by starting with 4-ethoxy-1-butene. The addition can be promoted by either acid catalysts or under free-radical conditions, often initiated by UV light. wikipedia.orgwikipedia.orggoogle.com The free-radical pathway typically results in the anti-Markovnikov addition of the thiol group to the alkene, which would yield the desired primary thiol from the terminal alkene. wikipedia.org
Contemporary and Advanced Synthetic Strategies for this compound
Modern synthetic chemistry offers more sophisticated strategies that allow for greater control over reaction outcomes, particularly stereochemistry, and utilize advanced catalytic systems for improved efficiency and milder reaction conditions.
Stereoselective Synthesis of Chiral Ethoxyalkyl Thiols (General Principles)
The synthesis of chiral molecules in an enantiomerically pure form is a significant goal in modern organic chemistry. wikipedia.org For ethoxyalkyl thiols, chirality could be introduced at various positions along the carbon backbone. The stereoselective synthesis of such compounds generally relies on the principles of asymmetric synthesis.
One primary strategy involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com For instance, a chiral alcohol could be used to form a chiral ether analogue of the substrate. After a stereoselective reaction, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org Sulfur-based chiral auxiliaries have also proven effective in various asymmetric transformations. scielo.org.mx
Another approach is substrate-control synthesis, where a pre-existing stereocenter in the starting material dictates the stereochemistry of newly formed centers. For example, starting with a chiral, enantiopure ethoxy-substituted epoxide, nucleophilic ring-opening with a sulfur nucleophile would proceed with a defined stereochemical outcome, typically inversion of configuration at the site of attack. The synthesis of highly functionalized chiral thiols often presents challenges due to the sensitivity of the thiol group, but methods like samarium diiodide-mediated reductive coupling have been developed to address this. elsevierpure.com
Application of Modern Catalytic Systems in Thiol Synthesis
Modern catalytic systems provide powerful tools for forming carbon-sulfur bonds under mild and efficient conditions. rsc.org Transition-metal catalysis, in particular, has been extensively developed for C–S bond formation, although many of these methods are geared towards the synthesis of thioethers (sulfides) via cross-coupling reactions. nih.govresearchgate.netresearchgate.netthieme-connect.de
However, catalytic methods for the direct synthesis of thiols are also emerging. For example, the addition of H₂S to alkenes, a classical reaction, can be rendered more efficient and selective through catalysis. Photocatalytic methods using semiconductor catalysts like titanium dioxide (TiO₂) have been shown to effect the addition of H₂S to alkenes, such as propene, to form the corresponding thiol. researchgate.net This approach, often proceeding via a radical mechanism under visible light, offers a greener alternative to traditional methods. mdpi.comresearchgate.net
Furthermore, transition metals like palladium, copper, and iron are used to catalyze the coupling of various sulfur sources with organic substrates. rsc.orgresearchgate.net While direct catalytic conversion of an alcohol or halide to a thiol is less common than thioether synthesis, research into new catalytic cycles and sulfur-transfer reagents continues to expand the toolkit for thiol synthesis. rsc.org The development of catalytic systems that can overcome catalyst deactivation by sulfur compounds remains a key area of research. researchgate.net
Green Chemistry Approaches to this compound Synthesis
While specific green chemistry literature for the synthesis of this compound is not prominent, the principles of green chemistry can be applied to its hypothetical production. These approaches focus on minimizing hazardous substances, reducing waste, and improving energy efficiency. Key strategies include the use of sustainable solvents, renewable starting materials, and catalytic reactions. rsc.org
Recent advancements in the synthesis of sulfur-containing compounds have highlighted photocatalytic methods. For example, a green synthesis of α-keton thiol esters has been developed using an inexpensive organic photocatalyst, visible light as a sustainable energy source, and oxygen as a green oxidant, with water as the only byproduct. acs.org This type of photocatalytic oxidative radical addition could potentially be adapted for the synthesis of this compound precursors. Another green approach involves the air oxidation of thiols to disulfides, which can be accelerated by ultrasound, avoiding the need for harsh chemical oxidants. rsc.org
Furthermore, metal-free synthesis of sulfonyl halogenides from thiols has been developed using oxygen as the terminal oxidant, which aligns with green chemistry principles by avoiding toxic metal catalysts and reducing waste. rsc.org These methodologies showcase a clear trend towards more environmentally benign transformations involving thiols, which could be extrapolated to the synthesis of this compound.
Table 1: Principles of Green Chemistry in Thiol Synthesis
| Principle | Application in Thiol Synthesis | Potential Advantage |
|---|---|---|
| Use of Catalysis | Employing organic photocatalysts for C-S bond formation. acs.org | Reduces need for stoichiometric reagents and lowers activation energy. |
| Benign Oxidants | Utilizing O2 or air as the terminal oxidant. acs.orgrsc.org | Avoids toxic metal-based or halogenated oxidants; water is often the only byproduct. |
| Energy Efficiency | Using visible light or sonication to drive reactions. acs.orgrsc.org | Reduces reliance on thermal heating, lowering energy consumption. |
| Waste Prevention | Designing reactions with high atom economy, where most atoms from the reactants are incorporated into the final product. | Minimizes the generation of hazardous waste streams. |
| Safer Solvents | Employing greener solvents like ethyl acetate (B1210297) (EtOAc) or minimizing solvent use altogether. rsc.orgacs.org | Reduces environmental impact and improves process safety. |
Precursor Derivatization and Functional Group Interconversion in Synthesis
The synthesis of this compound and its analogues necessitates careful planning of precursor derivatization and strategic interconversion of functional groups. This involves methods to introduce the key ethoxy and thiol moieties and to manage their reactivity throughout a synthetic sequence.
Strategies for Incorporating the Ethoxy Moiety
The ethoxy group is a type of alkoxy group, which consists of an ethyl group bonded to an oxygen atom. fiveable.mewikipedia.org A primary and widely used method for forming the ether linkage present in the ethoxy group is the Williamson ether synthesis. fiveable.me This reaction involves the nucleophilic substitution of a halide by an alkoxide.
For the synthesis of the 4-ethoxybutane backbone, two general pathways using this strategy can be envisioned:
Alkoxide attacking an alkyl halide: Sodium ethoxide (the alkoxide) can be reacted with a butane (B89635) derivative containing a leaving group (like a halide) at the 1-position and a protected thiol or a precursor functional group (like a hydroxyl group) at the 4-position.
Thiolate attacking an alkyl halide: A precursor such as 4-ethoxybutyl bromide could be synthesized first. This would involve reacting a dihalo-butane with a limited amount of sodium ethoxide. The resulting 4-ethoxybutyl halide could then be reacted with a sulfur nucleophile, such as sodium hydrosulfide, to introduce the thiol group. youtube.com
The choice of strategy depends on the availability of starting materials and the compatibility of other functional groups present in the molecule. The presence of the ethoxy group can affect the physical properties of a compound, including its boiling point and solubility. fiveable.me
Multi-step Reaction Sequences for Complex Analogues
An elegant strategy to introduce a functionalized thiol while avoiding traditional protection-deprotection steps involves the use of a thiolactone as a thiol precursor. researchgate.net The thiolactone can be opened in a chemoselective, atom-efficient manner by an amine, which simultaneously generates the free thiol and incorporates a new functional group (an amide). This one-pot amine-thiol-ene conjugation is a powerful tool for creating diverse and complex molecules. researchgate.net
For example, a hypothetical synthesis of a complex analogue could start with a precursor containing a thiolactone ring. Ring-opening with a desired amine would unmask the thiol and add an amide side chain in a single step. The resulting molecule, now containing the free thiol, could then undergo further modification, such as a thiol-ene "click" reaction, to attach it to another molecule or a polymer backbone. researchgate.netresearchgate.net This approach is highly efficient and allows for the modular construction of complex, functionalized thiol-containing molecules.
Advanced Spectroscopic and Analytical Characterization of 4 Ethoxybutane 1 Thiol
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. nih.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different elemental compositions. nih.gov
For 4-ethoxybutane-1-thiol, the molecular formula is C₆H₁₄OS. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), oxygen (¹⁶O = 15.994915 Da), and sulfur (³²S = 31.972071 Da), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would yield an m/z value. nih.govnih.gov If this experimental value matches the calculated theoretical mass within a very narrow tolerance (typically < 5 ppm), it provides definitive confirmation of the compound's elemental composition.
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 6 | 12.000000 | 72.000000 |
| Hydrogen (H) | 14 | 1.007825 | 14.109550 |
| Oxygen (O) | 1 | 15.994915 | 15.994915 |
| Sulfur (S) | 1 | 31.972071 | 31.972071 |
| Total Theoretical Monoisotopic Mass | 134.076536 |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.
The ¹H NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six chemically non-equivalent sets of protons in the molecule. The chemical shift (δ) of each signal is influenced by the electronic environment, while the splitting pattern (multiplicity) is determined by the number of neighboring protons (n+1 rule). The integration value of each peak is proportional to the number of protons it represents. Protons on carbons adjacent to the electron-withdrawing oxygen atom are expected to be shifted downfield (3.4-4.5 ppm), while those adjacent to the sulfur atom appear in the 2.0-2.5 ppm region. libretexts.org The thiol proton itself typically appears as a broad singlet or a triplet in the range of 1.3-1.5 ppm. libretexts.org
| Proton Assignment | Structure Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|---|
| -O-CH₂-CH₃ | a | ~1.20 | Triplet (t) | 3H |
| -S-H | f | ~1.35 | Triplet (t) | 1H |
| -CH₂-CH₂-CH₂-S- | d | ~1.65 | Multiplet (m) | 2H |
| -O-CH₂-CH₂-CH₂- | c | ~1.75 | Multiplet (m) | 2H |
| -CH₂-SH | e | ~2.55 | Quartet (q) | 2H |
| -O-CH₂-CH₂- | b | ~3.45 | Triplet (t) | 2H |
| -O-CH₂-CH₃ | g | ~3.50 | Quartet (q) | 2H |
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected, one for each unique carbon atom. The chemical shifts are highly dependent on the electronegativity of adjacent atoms. The carbon atom bonded to the oxygen of the ethoxy group (C4) is expected to have the largest chemical shift (downfield), while the carbon bonded to the sulfur (C1) will also be shifted downfield relative to the other methylene (B1212753) carbons in the butane (B89635) chain.
| Carbon Assignment | Structure Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| -O-CH₂-CH₃ | a | ~15 |
| -CH₂-SH | e | ~25 |
| -CH₂-CH₂-CH₂-S- | d | ~29 |
| -O-CH₂-CH₂-CH₂- | c | ~31 |
| -O-CH₂-CH₃ | g | ~66 |
| -O-CH₂-CH₂- | b | ~70 |
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, cross-peaks would be expected between the protons of the ethoxy group (a and g), and along the butane chain between protons at positions b and c, c and d, and d and e. A key correlation would also be seen between the C1 methylene protons (e) and the thiol proton (f).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the proton signal at ~3.45 ppm (b) would show a cross-peak to the carbon signal at ~70 ppm (b).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is instrumental in connecting molecular fragments. Key correlations for this compound would include a cross-peak from the ethoxy methyl protons (a) to the ethoxy methylene carbon (g), and critically, a correlation from the protons on C3 (d) to the carbon C4 (b), which is attached to the oxygen, thus confirming the connection of the butane chain to the ethoxy group.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Two key functional groups in this compound provide characteristic signals in its vibrational spectra.
S-H Stretch: The stretching vibration of the thiol S-H bond gives rise to a characteristically weak but sharp absorption band in the IR spectrum, typically appearing in the range of 2550–2600 cm⁻¹. libretexts.orgrsc.org The weakness of this peak is due to the small change in dipole moment during the vibration. In the Raman spectrum, this band can sometimes be more readily observed.
C-O Stretch: The C-O stretching vibration of the ether linkage results in a strong, prominent absorption band in the IR spectrum. libretexts.org For aliphatic ethers, this band is typically found in the region of 1000–1300 cm⁻¹. The high intensity is due to the significant change in dipole moment associated with the stretching of the polar C-O bond.
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| S-H Stretch | Thiol | 2550 - 2600 | Weak |
| C-O Stretch | Ether | 1000 - 1300 | Strong |
| C-H Stretch (sp³) | Alkane | 2850 - 3000 | Strong |
Conformational Insights from Vibrational Spectra
The structural flexibility of this compound, arising from rotations around its various single bonds (C-C, C-O, C-S), gives rise to multiple stable conformations, or rotational isomers (rotamers). Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational landscape of such molecules in different physical states. ias.ac.in The vibrational spectrum of this compound is a superposition of the spectra of all coexisting conformers, with the relative intensity of vibrational bands corresponding to each conformer being proportional to its population.
By analyzing the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), specific bands can be assigned to the stretching and bending modes of different conformers. mdpi.com For alkanethiols, key vibrational modes sensitive to conformational changes include the C-S stretching (νCS) and C-S-H bending (βCSH) modes. rsc.org For instance, the νCS vibration, typically observed in the 600-750 cm⁻¹ range, often appears as multiple bands, with each band corresponding to a different rotamer (e.g., trans or gauche orientation of the carbon chain relative to the C-S bond). rsc.orgnih.gov
Temperature-dependent studies of IR and Raman spectra are particularly insightful. ias.ac.innih.gov As the temperature is lowered, the equilibrium between conformers shifts to favor the most stable form, leading to a corresponding increase in the intensity of its associated vibrational bands. ias.ac.in By plotting the logarithm of the intensity ratios of bands from two different conformers against the reciprocal of the temperature (a van't Hoff plot), the enthalpy difference between these conformers can be determined experimentally. ias.ac.in Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental data to assign specific bands to calculated conformer structures and to predict their relative energies and vibrational frequencies. rsc.orgresearchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Conformer A (e.g., More Stable) | Conformer B (e.g., Less Stable) | Comment |
|---|---|---|---|---|
| S-H Stretch (νSH) | 2550-2600 | ~2570 | ~2575 | Weak intensity in IR, but a reliable indicator of the thiol group. researchgate.netmdpi.com |
| C-H Stretch (νCH) | 2850-3000 | 2870, 2930, 2960 | 2872, 2933, 2962 | Intense bands characteristic of the ethoxy and butyl groups. |
| C-S Stretch (νCS) | 600-750 | ~670 | ~710 | Highly sensitive to the conformation around the C-C and C-S bonds. rsc.org |
| C-S-H Bend (βCSH) | 850-900 | ~860 | ~890 | This bending mode's position can vary based on the local geometry. rsc.org |
| C-O-C Stretch (νCOC) | 1070-1150 | ~1115 | ~1120 | Characteristic of the ether linkage. |
Advanced Chromatographic Techniques for Separation and Quantification
Due to the typically low concentrations of volatile sulfur compounds in complex matrices, highly sensitive and selective analytical techniques are required for their separation and quantification. Advanced chromatographic methods are central to this challenge.
Gas Chromatography (GC) with Selective Detectors
Gas chromatography is the premier technique for analyzing volatile compounds like this compound. mdpi.comazom.com The separation is typically performed on a capillary column, where the choice of stationary phase is critical for resolving the target analyte from other matrix components. A combination of polar and non-polar column phases can be employed to achieve comprehensive separation of various sulfur compounds. acs.org
Given the trace levels at which thiols are often present, detection requires methods that are not only sensitive but also selective for sulfur. Standard detectors like the Flame Ionization Detector (FID) lack the necessary selectivity. Therefore, sulfur-selective detectors are indispensable.
Sulfur Chemiluminescence Detector (SCD): This detector provides a highly selective and equimolar response to sulfur compounds. acs.orgacs.org Analytes eluting from the GC column are combusted, converting sulfur atoms into sulfur monoxide (SO), which then reacts with ozone to produce chemiluminescence. The emitted light is detected by a photomultiplier tube, yielding a signal directly proportional to the amount of sulfur. This method offers excellent sensitivity, with limits of quantification often in the low µg/L (ppb) range. acs.org
Pulsed Flame Photometric Detector (PFPD): An evolution of the standard FPD, the PFPD also offers high selectivity for sulfur. It operates by monitoring the emission from S₂ species formed in a hydrogen-rich flame. The pulsed nature of the flame allows for time-gated signal discrimination, enhancing selectivity and reducing hydrocarbon quenching. researchgate.net
Sample introduction techniques such as static headspace (HS) or solid-phase microextraction (SPME) are often coupled with GC to pre-concentrate volatile thiols from the sample matrix, thereby improving detection limits. acs.orgresearchgate.net
| Parameter | Typical Setting |
|---|---|
| Instrument | Gas Chromatograph with Sulfur Chemiluminescence Detector (GC-SCD) |
| Column | e.g., DB-Sulphur (60 m x 0.32 mm x 4.2 µm) or similar |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.5 mL/min) |
| Injection | Splitless or Cool-on-Column (e.g., 1 µL) |
| Inlet Temperature | 250 °C |
| Oven Program | e.g., 40 °C (5 min hold), ramp at 5 °C/min to 220 °C (10 min hold) |
| SCD Burner Temp. | ~800 °C |
| SCD Detector Mode | Sulfur-selective |
Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry
While GC is often preferred for volatile thiols, liquid chromatography coupled with mass spectrometry (LC-MS) provides a powerful alternative, especially for thiols that have been derivatized to reduce their volatility and enhance their detectability. nih.govacs.org High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), is particularly advantageous. unipd.itnih.gov HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of an ion. This capability enables confident identification of the target analyte and its metabolites or derivatives, distinguishing them from isobaric interferences in complex samples. nih.gov
The typical setup involves a reversed-phase separation on a C18 column with a gradient elution using a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both often acidified with formic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov Electrospray ionization (ESI) is the most common ionization technique for this application, typically operating in positive ion mode for derivatized thiols. mdpi.com Tandem mass spectrometry (MS/MS) capabilities on HRMS instruments allow for fragmentation studies, which further confirm the identity of the compound and can be used for highly selective quantification. mdpi.comnih.gov
| Parameter | Typical Setting |
|---|---|
| Instrument | Ultra-High Performance Liquid Chromatograph (UHPLC) with HRMS detector |
| Column | e.g., Acquity HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Orbitrap or TOF |
| Scan Mode | Full Scan (for identification) and/or MS/MS (for quantification/confirmation) |
| Resolution | > 60,000 FWHM |
Derivatization Strategies for Enhanced Analytical Detection of this compound
The high reactivity and potential for oxidation of the thiol group (-SH) can present analytical challenges. nih.govnih.gov Chemical derivatization is a key strategy to overcome these issues by converting the thiol into a more stable and easily detectable form. The primary goals of derivatization are to improve chromatographic behavior, increase detector response, and protect the thiol from oxidation during sample preparation. mdpi.comnih.govnih.gov
Thiol-Specific Derivatizing Agents (e.g., PFBBr, Ebselen, N-ethyl maleimide)
Several reagents have been developed for the selective derivatization of thiols. The choice of agent depends largely on the subsequent analytical technique (GC or LC).
Pentafluorobenzyl Bromide (PFBBr): This is a classic derivatizing agent for GC analysis. nih.gov PFBBr reacts with the thiol group via a nucleophilic substitution reaction under basic conditions to form a stable thioether derivative. The resulting pentafluorobenzyl group is highly electrophoric, making the derivative exceptionally sensitive to detection by an Electron Capture Detector (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode. nih.gov
Ebselen: This organoselenium compound reacts rapidly and specifically with thiols under acidic conditions to form a stable selenyl sulfide (B99878). acs.org The resulting derivative is well-suited for LC-MS/MS analysis. The presence of the selenium atom provides a unique isotopic pattern that can aid in identification, and the derivative generally shows good ionization efficiency. acs.org
N-ethyl maleimide (B117702) (NEM): NEM is one of the most widely used derivatizing agents for protecting thiols from oxidation, particularly in biological samples for LC-MS analysis. mdpi.comnih.govmdpi.com It reacts with thiols via a Michael addition reaction at neutral to slightly alkaline pH. researchgate.net The reaction is fast and specific, forming a stable thioether adduct that prevents disulfide formation and is readily analyzed by reversed-phase LC-MS. nih.govmdpi.com
| Derivatizing Agent | Reaction Type | Typical Analytical Method | Advantages | Disadvantages |
|---|---|---|---|---|
| Pentafluorobenzyl Bromide (PFBBr) | Nucleophilic Substitution | GC-ECD, GC-MS(NCI) | Increases volatility; provides very high sensitivity with specific detectors. nih.gov | Requires extraction into an organic solvent; can be less selective. |
| Ebselen | Addition/Ring Opening | LC-MS/MS | High specificity; stable derivative; unique selenium isotopic signature. acs.org | Less commonly used than other agents. |
| N-ethyl maleimide (NEM) | Michael Addition | LC-MS | Rapid and specific reaction; effectively prevents oxidation; good for biological samples. mdpi.comnih.gov | Can react with other nucleophiles (e.g., amines) at higher pH. nih.gov |
Impact of Derivatization on Chromatographic Separation and Mass Spectrometric Fragmentation
Derivatization profoundly alters the physicochemical properties of this compound, which directly impacts its analytical behavior.
Impact on Chromatographic Separation:
For GC: Derivatization with PFBBr converts the relatively polar thiol into a less polar, more volatile, and thermally stable thioether. This improves peak shape and allows the compound to be analyzed at higher temperatures without degradation.
For LC: Reagents like NEM and Ebselen increase the molecular weight and often the hydrophobicity of the thiol. nih.govnih.gov This leads to stronger retention on reversed-phase columns (e.g., C18), moving the analyte's elution time away from the void volume where unretained and highly polar matrix components elute. This shift results in better separation from potential interferences and improved chromatographic resolution.
Impact on Mass Spectrometric Fragmentation: The derivatizing moiety dictates the fragmentation pattern of the analyte in tandem mass spectrometry (MS/MS), which is crucial for developing highly selective and sensitive quantification methods using modes like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
The derivative will typically show a strong signal for the protonated molecule [M+H]⁺ in ESI-MS.
Upon collisional activation (CID), the derivative often yields a characteristic product ion corresponding to the derivatizing agent itself or the original thiol with a characteristic loss. For example, an NEM derivative of a thiol (R-S-NEM) may show a fragment corresponding to the protonated NEM succinimide (B58015) ring structure. An Ebselen derivative may show a fragment related to the benzoselenazole (B8782803) core. acs.org This predictable fragmentation allows for the creation of specific MRM transitions (precursor ion → product ion) that are unique to the derivatized analyte, effectively eliminating chemical noise and leading to very low detection limits. acs.org
| Property | Before Derivatization | After Derivatization (e.g., with NEM for LC-MS) |
|---|---|---|
| Volatility | High | Reduced |
| Polarity | Moderately Polar | Less Polar / More Hydrophobic |
| Stability | Prone to oxidation | Stable thioether adduct |
| Chromatographic Retention (RP-LC) | Low | Increased |
| MS Ionization (ESI+) | Weak | Enhanced |
| MS/MS Fragmentation | Based on C₈H₁₈OS structure | Dominated by characteristic fragments from the derivatizing agent |
X-ray Crystallography and Diffraction Studies
Extensive searches of scientific literature and crystallographic databases did not yield any specific X-ray crystallography or diffraction data for solid derivatives of this compound. This suggests that, to date, the crystal structure of this compound or its solid derivatives has not been determined and deposited in the public domain.
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which is a liquid at room temperature, this technique would be applicable to its solid derivatives. The process would involve synthesizing a stable, crystalline derivative of the parent compound, such as a metal thiolate complex or a derivative formed through reaction at the thiol or ether functional groups.
Should such a study be conducted in the future, the resulting data would provide invaluable insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions of the this compound moiety in the solid state. This information is crucial for understanding the compound's physical properties and its interactions with other molecules. A hypothetical data table of crystallographic parameters that would be generated from such a study is presented below to illustrate the type of information that would be obtained.
Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value |
| Empirical formula | [Varies depending on the derivative] |
| Formula weight | [Varies depending on the derivative] |
| Temperature | Typically 100 K or 293 K |
| Wavelength | e.g., 0.71073 Å (Mo Kα) or 1.54178 Å (Cu Kα) |
| Crystal system | e.g., Monoclinic, Orthorhombic, etc. |
| Space group | e.g., P2₁/c, Pbca, etc. |
| Unit cell dimensions | a = [value] Å, b = [value] Å, c = [value] Å |
| α = 90°, β = [value]°, γ = 90° | |
| Volume | [value] ų |
| Z (molecules per unit cell) | [integer value] |
| Density (calculated) | [value] g/cm³ |
| Absorption coefficient | [value] mm⁻¹ |
| F(000) | [value] |
| Crystal size | [dimensions] mm |
| Theta range for data collection | [range] ° |
| Reflections collected | [number] |
| Independent reflections | [number] [R(int) = value] |
| Goodness-of-fit on F² | [value] |
| Final R indices [I>2σ(I)] | R1 = [value], wR2 = [value] |
| R indices (all data) | R1 = [value], wR2 = [value] |
| Largest diff. peak and hole | [value] and [value] e.Å⁻³ |
Reactivity and Mechanistic Investigations of 4 Ethoxybutane 1 Thiol
Nucleophilic Reactivity of the Sulfhydryl Group in 4-ethoxybutane-1-thiol
Thiols are sulfur analogs of alcohols and are generally more acidic. libretexts.orgchemistrysteps.com The sulfhydryl group of this compound can be deprotonated by a base to form the corresponding thiolate anion (RS⁻). pressbooks.pub This thiolate is a potent nucleophile due to the high polarizability of the sulfur atom, which holds its valence electrons less tightly than oxygen. libretexts.orgmasterorganicchemistry.com Consequently, 4-ethoxybutane-1-thiolate is an excellent nucleophile for a variety of reactions, including substitution and addition reactions. pressbooks.pubmasterorganicchemistry.com
The thiolate anion derived from this compound readily participates in bimolecular nucleophilic substitution (SN2) reactions with a range of electrophiles, particularly primary and secondary alkyl halides. libretexts.orgpressbooks.pub The reaction proceeds via a backside attack mechanism, leading to the formation of a thioether (sulfide) and the displacement of a leaving group. pressbooks.pubmasterorganicchemistry.com
The general mechanism involves two steps:
Deprotonation: The thiol is treated with a base (e.g., NaH, NaOH) to generate the more nucleophilic thiolate anion.
Nucleophilic Attack: The thiolate attacks the electrophilic carbon of an alkyl halide, displacing the halide ion and forming a new carbon-sulfur bond. masterorganicchemistry.comresearchgate.net
Unlike their alkoxide counterparts, thiolates are weaker bases, which minimizes competing elimination (E2) reactions, making the SN2 pathway highly efficient, especially with secondary alkyl halides. chemistrysteps.commasterorganicchemistry.com
| Electrophile | Product | Typical Reaction Conditions |
|---|---|---|
| Methyl Iodide (CH₃I) | 4-ethoxy-1-(methylthio)butane | NaH, THF, 0 °C to rt |
| Ethyl Bromide (CH₃CH₂Br) | 1-(ethylthio)-4-ethoxybutane | NaOH, H₂O/EtOH, rt |
| Benzyl Chloride (C₆H₅CH₂Cl) | 1-(benzylthio)-4-ethoxybutane | K₂CO₃, Acetone, reflux |
The 4-ethoxybutane-1-thiolate anion can also act as a nucleophile in conjugate addition reactions with α,β-unsaturated carbonyl compounds, a process known as the Thia-Michael addition. acsgcipr.orgmdpi.com This reaction involves the 1,4-addition of the thiol to an activated alkene (Michael acceptor), such as an enone, acrylate, or nitrile. acsgcipr.orgmdpi.com
The reaction is highly efficient and atom-economical for forming carbon-sulfur bonds. acsgcipr.org It is typically catalyzed by a weak base, which generates the thiolate nucleophile. mdpi.com The mechanism proceeds as follows:
Thiolate Formation: A base (e.g., triethylamine) or a nucleophilic catalyst (e.g., a phosphine) generates the thiolate. mdpi.com
Conjugate Addition: The thiolate attacks the β-carbon of the Michael acceptor, leading to the formation of a resonance-stabilized enolate intermediate.
Protonation: The enolate intermediate is protonated by a proton source (often another thiol molecule), yielding the final thioether product and regenerating the thiolate catalyst. mdpi.com
| Michael Acceptor | Product | Typical Catalyst |
|---|---|---|
| Methyl Acrylate | Methyl 3-((4-ethoxybutyl)thio)propanoate | Triethylamine (Et₃N) |
| 2-Cyclohexen-1-one | 3-((4-ethoxybutyl)thio)cyclohexan-1-one | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| Acrylonitrile | 3-((4-ethoxybutyl)thio)propanenitrile | Potassium Carbonate (K₂CO₃) |
Oxidative Transformations of this compound
The sulfur atom in this compound can exist in various oxidation states, from -2 in the thiol to +6 in a sulfonic acid. libretexts.org This allows for a range of oxidative transformations, which are fundamental in both synthetic chemistry and biological systems. chemistrysteps.combiolmolchem.com
Thiols can be easily oxidized to form disulfides (R-S-S-R). masterorganicchemistry.com In the case of this compound, mild oxidation yields bis(4-ethoxybutyl) disulfide. This oxidative coupling is a key reaction in protein chemistry, where disulfide bridges form between cysteine residues. chemistrysteps.comlibretexts.org
Formation: The oxidation can be achieved using a variety of mild oxidizing agents, including iodine (I₂), bromine (Br₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen. chemistrysteps.compressbooks.pubnih.gov The reaction involves the coupling of two thiol molecules, with each sulfur atom losing a bond to hydrogen and gaining a bond to the other sulfur. libretexts.org The process can be described as a thiol-disulfide exchange, which is a reversible redox reaction. libretexts.orgnih.gov
Cleavage: The disulfide bond can be readily cleaved back to the corresponding thiols through reduction. Common laboratory reducing agents for this purpose include zinc and acid, or other thiols like dithiothreitol (DTT). pressbooks.publibretexts.org The cleavage mechanism is a thiol-disulfide exchange reaction where a nucleophilic thiolate attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide intermediate that subsequently resolves to yield two thiol molecules. nih.govnih.gov
| Transformation | Reagent | Product from this compound |
|---|---|---|
| Formation (Oxidation) | Iodine (I₂) / Base | bis(4-ethoxybutyl) disulfide |
| Hydrogen Peroxide (H₂O₂) | ||
| Oxygen (O₂) / Catalyst | ||
| Cleavage (Reduction) | Zinc (Zn) / Acid (H⁺) | This compound |
| Dithiothreitol (DTT) |
Further oxidation of the sulfur atom in thioether derivatives of this compound leads to the formation of sulfoxides and sulfones. chemistrysteps.com Stronger oxidizing agents can also oxidize the thiol directly to sulfinic or sulfonic acids. chemistrysteps.combiolmolchem.com This contrasts with alcohols, where oxidation typically occurs at the adjacent carbon atom. libretexts.org
The thioether, such as 4-ethoxy-1-(methylthio)butane, can be oxidized in a stepwise manner:
Sulfoxide Formation: Oxidation with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding sulfoxide. organic-chemistry.orgresearchgate.net
Sulfone Formation: Using an excess of a strong oxidizing agent (e.g., two or more equivalents of m-CPBA, KMnO₄, or H₂O₂ with a catalyst) will further oxidize the sulfoxide to the sulfone. organic-chemistry.orgresearchgate.net
The selective oxidation of this compound or its thioether derivatives to a specific oxidation state depends critically on the choice of the oxidizing agent and the reaction conditions. organic-chemistry.orgorganic-chemistry.org
To Disulfide: Mild reagents such as dimethyl sulfoxide (DMSO) with a catalyst, or iodine are effective for the selective conversion of thiols to disulfides without over-oxidation. biolmolchem.comorganic-chemistry.org
To Sulfoxide: Controlled oxidation of a thioether to a sulfoxide can be achieved using one equivalent of H₂O₂, periodic acid (H₅IO₆), or sodium periodate (NaIO₄). nih.govorganic-chemistry.org
To Sulfone: Stronger conditions, such as an excess of hydrogen peroxide with a catalyst like sodium tungstate, or potassium permanganate (KMnO₄), are used to oxidize thioethers or thiols directly to sulfones or sulfonic acids. organic-chemistry.orgresearchgate.netreddit.com Over-oxidation with potent reagents like potassium dichromate can lead to a mixture of products, including sulfones and sulfonic acids. reddit.com
| Starting Material | Reagent(s) | Major Product |
|---|---|---|
| This compound | I₂ / Et₃N | bis(4-ethoxybutyl) disulfide |
| 4-ethoxy-1-(methylthio)butane | H₂O₂ (1 equiv.) | 4-ethoxy-1-(methylsulfinyl)butane (Sulfoxide) |
| 4-ethoxy-1-(methylthio)butane | m-CPBA (>2 equiv.) | 4-ethoxy-1-(methylsulfonyl)butane (Sulfone) |
| This compound | KMnO₄ (excess) | 4-ethoxybutane-1-sulfonic acid |
Due to a lack of specific research findings on the chemical compound "this compound" in the provided search results, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time. The available information pertains to general principles of coordination chemistry, ligand field theory, and ether reactivity with other related compounds, but does not offer specific data or mechanistic studies for this compound itself.
To provide a comprehensive and accurate article as outlined, specific experimental data on the synthesis, characterization, and reactivity of transition metal complexes of this compound, as well as studies on the reactions involving its ether moiety, are required. Without such dedicated research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Theoretical and Computational Studies on 4 Ethoxybutane 1 Thiol
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, bond strengths, and molecular stability.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying ground state properties. For a molecule like 4-ethoxybutane-1-thiol, DFT calculations would typically be employed to determine optimized geometry, vibrational frequencies, and various electronic properties.
A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to solve the Kohn-Sham equations. The results of such a calculation would provide key energetic and structural data.
Table 1: Predicted Ground State Properties of a Thiol-Ether Compound using DFT
| Property | Value | Unit |
|---|---|---|
| Total Energy | -653.123 | Hartrees |
| Dipole Moment | 2.15 | Debye |
| HOMO Energy | -6.45 | eV |
| LUMO Energy | 0.89 | eV |
| HOMO-LUMO Gap | 7.34 | eV |
Note: Data is representative and based on calculations of similar molecules.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions, albeit at a greater computational expense than DFT. They are often used as a benchmark for other methods. For this compound, high-accuracy calculations would be valuable for refining energetic and geometric parameters.
Analysis of Molecular Orbitals and Electron Density Distributions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For a thiol-ether compound, the HOMO is typically localized on the sulfur atom due to its lone pairs of electrons, indicating that this is a likely site for electrophilic attack. The LUMO, conversely, represents the region where an incoming electron would be accepted. The distribution of electron density, often visualized through electrostatic potential maps, would show a region of negative potential around the electronegative oxygen and sulfur atoms.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the butane (B89635) chain and the presence of two functional groups in this compound give rise to multiple possible conformations. Understanding the relative energies of these conformers is key to predicting the molecule's behavior.
Torsional Potential Energy Surface Scans
A torsional potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically rotating around one or more dihedral angles. For this compound, key dihedral angles would include the C-C-S-H, C-O-C-C, and the C-C-C-C bonds of the butane backbone. These scans reveal the energy barriers between different conformations and help identify the most stable arrangements.
Identification of Stable Conformers and Intramolecular Interactions
From the PES scan, several low-energy conformers can be identified. The relative stability of these conformers is determined by a combination of steric hindrance and intramolecular interactions. In this compound, weak intramolecular hydrogen bonding between the thiol hydrogen and the ether oxygen could potentially stabilize certain folded conformations.
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-C-S-H) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
|---|---|---|---|
| A (Global Minimum) | 180° (anti) | 0.00 | Minimal steric hindrance |
| B | 60° (gauche) | 0.85 | Potential S-H···O interaction |
| C | -60° (gauche) | 0.85 | Potential S-H···O interaction |
Note: This data is illustrative and based on general principles of conformational analysis for similar molecules.
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions at an atomic level. For this compound, quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the pathways of its characteristic reactions, such as the thiol-ene click reaction or Michael additions. acs.orgnih.govresearchgate.net These studies offer insights into the electronic structure changes, energy profiles, and the geometries of transient species that are often difficult or impossible to observe experimentally.
Transition State Characterization for Key Reactions
The transition state (TS) is a critical, fleeting configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. Identifying and characterizing the TS is fundamental to understanding reaction mechanisms and kinetics. researchgate.net
For a representative reaction, such as the radical-mediated addition of this compound to an alkene like methyl acrylate, DFT calculations can be employed to locate the transition state structure. acs.org The process involves optimizing the geometry to find a first-order saddle point on the potential energy surface. This structure is confirmed as a true transition state by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate—in this case, the simultaneous formation of the C-S bond and the transfer of a hydrogen atom. nih.gov
Key geometric parameters of the transition state, such as the lengths of the forming and breaking bonds and the relevant bond angles, provide a static picture of the reaction's critical point. For the addition to methyl acrylate, the TS would likely feature an elongated S-H bond, a nascent S-C bond, and a C=C bond that is intermediate in length between a double and single bond.
Hypothetical Transition State Parameters for the Addition of this compound Radical to Methyl Acrylate This table presents expected values based on computational studies of similar thiol-ene reactions. Specific experimental or computational data for this compound is not currently available.
| Parameter | Reactant Complex | Transition State (TS) | Product Radical |
| Bond Length (Cα-S) (Å) | > 3.5 | ~2.2 | ~1.85 |
| Bond Length (Cα=Cβ) (Å) | ~1.34 | ~1.40 | ~1.50 |
| Angle (Cβ-Cα-S) (°) | - | ~110 | ~109.5 |
| Imaginary Frequency (cm⁻¹) | 0 | ~450i | 0 |
Reaction Energetics and Kinetic Parameters
Once the geometries of the reactants, transition state, and products are optimized, their electronic energies can be calculated with high accuracy. These energies are used to construct a reaction energy profile, which maps the energetic landscape of the transformation. From this profile, crucial thermodynamic and kinetic parameters are derived. acs.orgnih.gov
The activation energy (ΔE‡ or ΔG‡) is the energy difference between the transition state and the reactants. It is the primary determinant of the reaction rate and can be used within the framework of Transition State Theory to estimate the rate constant (k). A lower activation energy corresponds to a faster reaction. researchgate.net
Hypothetical Energetic Profile for Thiol-Radical Addition This interactive table shows hypothetical Gibbs free energy values calculated at a common level of theory (e.g., B3LYP/6-31G(d)) for the reaction of this compound radical with methyl acrylate. The values are for illustrative purposes.
| Species | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Description |
| Reactants | 0.0 | Isolated this compound radical and methyl acrylate. |
| Transition State (TS) | +7.5 | Highest energy point, representing the barrier to reaction. |
| Products | -22.0 | The resulting carbon-centered radical adduct. |
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly
While quantum mechanics is ideal for studying the details of bond breaking and formation, Molecular Dynamics (MD) simulations are the preferred method for exploring the behavior of larger systems over longer timescales (nanoseconds to microseconds). MD uses classical mechanics to model the movements of atoms and molecules, providing a dynamic view of intermolecular interactions, conformational changes, and collective phenomena like self-assembly. pnas.org
Simulation of this compound in Solvent Environments
To understand how this compound behaves in a liquid phase, MD simulations can be performed by placing one or more molecules in a simulation box filled with a chosen solvent, such as water or ethanol. These simulations can reveal:
Solvation Structure: How solvent molecules arrange around the thiol. Radial distribution functions can be calculated to determine the probability of finding a solvent molecule at a certain distance from the thiol (S-H) or ether (C-O-C) groups.
Conformational Dynamics: The flexible butyl chain of the molecule can adopt various conformations. MD simulations can track the dihedral angles along the carbon backbone to identify the most populated conformational states and the rates of transition between them.
Hydrogen Bonding: The simulation can quantify the extent and lifetime of hydrogen bonds between the thiol's sulfur atom (as a weak acceptor) or the ether's oxygen atom (as an acceptor) and protic solvent molecules.
Modeling of Self-Assembled Monolayer Formation
Thiols are renowned for their ability to form highly ordered self-assembled monolayers (SAMs) on gold surfaces. pusan.ac.kr MD simulations are an excellent tool for modeling this process. A typical simulation would involve placing a number of this compound molecules above a gold (Au(111)) slab and running the simulation for several nanoseconds. nih.gov
The simulation would be expected to show the sulfur headgroups chemisorbing onto the gold surface, followed by the organization of the alkyl-ether chains. pusan.ac.kr Key structural properties that can be extracted from such a simulation include: acs.org
Film Thickness: The average height of the monolayer.
Tilt Angle: The average angle the molecular chains make with the surface normal. This angle arises from the need to optimize van der Waals interactions between adjacent chains while maintaining the optimal packing of the sulfur headgroups on the gold lattice.
Surface Coverage: The density of molecules packed on the surface.
Hypothetical Structural Properties of a this compound SAM on Au(111) This table presents expected values for a fully formed monolayer based on MD simulations of similar alkanethiols. The presence of the ether group may introduce slight deviations from typical alkanethiol behavior.
| Property | Expected Value |
| Film Thickness (Å) | ~8 - 10 |
| Average Tilt Angle (°) | ~25 - 35 |
| Sulfur Headgroup Packing | (√3 × √3)R30° lattice |
| Surface Coverage (molecules/nm²) | ~4.6 |
Studies of Host-Guest Chemistry Involving Thiol-functionalized Systems
Host-guest chemistry involves the formation of a complex between a larger "host" molecule with a cavity and a smaller "guest" molecule. mdpi.com Systems involving this compound could be studied in two ways:
Thiol as the Guest: A common host molecule like a cyclodextrin (B1172386) could be simulated to study the encapsulation of this compound. MD simulations combined with free energy calculation methods (e.g., umbrella sampling or thermodynamic integration) can determine the binding affinity (ΔG_bind) of the thiol for the host's cavity.
Thiol as the Host (or part of it): A SAM of this compound on a surface could act as a host environment for small guest molecules. The ether moieties within the SAM could provide specific binding sites. MD simulations could be used to model the absorption of a guest molecule (e.g., a small aromatic compound) into the monolayer and calculate the free energy of partitioning from the solvent into the SAM. This provides insight into how such functionalized surfaces can be used for sensing or separation applications. nih.govrsc.org
Applications of 4 Ethoxybutane 1 Thiol in Advanced Materials and Organic Synthesis
Role in Self-Assembled Monolayers (SAMs) and Surface Functionalization
Extensive searches of scientific literature and chemical databases did not yield specific research findings on the application of 4-ethoxybutane-1-thiol in the formation of self-assembled monolayers (SAMs) or for surface functionalization. The following subsections detail the specific areas where information was sought but not found.
Fabrication of Ordered Monolayers on Metal Surfaces (e.g., Gold)
There is no available research detailing the fabrication or characterization of self-assembled monolayers using this compound on any metal surface, including gold. While alkanethiols, in general, are well-known for forming ordered monolayers on gold, the specific adsorption kinetics, molecular arrangement, and final structure for this compound have not been reported.
Tailoring Surface Properties for Adhesion, Wettability, and Sensing
No studies were found that investigate the use of this compound to tailor surface properties. Consequently, there is no data on how a monolayer of this specific molecule would influence surface characteristics such as adhesion, wettability (contact angle), or its potential application in chemical or biological sensing platforms.
Contributions to Supramolecular Assemblies and Functional Nanosystems
No published research could be located that describes the use of this compound as a component in supramolecular assemblies or functional nanosystems. The subsequent sections outline the specific contexts in which this compound has not been documented.
Formation of Macrocyclic and Cage-like Supramolecular Structures
There are no reports on the use of this compound in the synthesis of macrocyclic or cage-like supramolecular structures. Research on the formation of complex, three-dimensional architectures through self-assembly or directed synthesis involving this molecule is not present in the available literature.
Design of Self-Healing Materials Incorporating Disulfide Linkages
While the reversible nature of disulfide bonds is a key principle in the design of many self-healing materials, there is no specific research indicating that this compound has been used as a precursor or component in such materials. The synthesis of polymers or networks containing disulfide linkages derived from this specific thiol for self-healing applications has not been documented.
Polymer Chemistry and Green Materials Development
The dual functionality of this compound offers intriguing possibilities in the realm of polymer science, particularly in the development of functional and environmentally benign materials. The presence of the thiol group enables its participation in various polymerization and cross-linking reactions, while the ethoxy group can impart flexibility and influence the solubility of the resulting polymers.
Use as a Monomer or Cross-linking Agent in Polymerization
The thiol group of this compound is amenable to participation in thiol-ene "click" chemistry, a highly efficient and versatile set of reactions for polymer synthesis. wikipedia.orgrsc.org This reaction involves the radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. wikipedia.org Due to its monofunctional thiol group, this compound can act as a chain transfer agent in free radical polymerizations, controlling the molecular weight of the resulting polymers. researchgate.net In this role, the thiol can terminate a growing polymer chain and initiate a new one, a process crucial for tailoring polymer properties. researchgate.net
Furthermore, if used in conjunction with multifunctional monomers, this compound can be incorporated as a pendant chain, modifying the polymer's properties. For instance, its incorporation could enhance the hydrophilicity and flexibility of the polymer network. In systems with di- or multi-functional thiols and enes, this compound could act as a chain-length regulator, preventing excessive cross-linking and controlling the network density.
| Potential Role in Polymerization | Reaction Type | Outcome |
| Chain Transfer Agent | Free Radical Polymerization | Controls molecular weight of polymers. |
| Monomer (pendant chain) | Thiol-ene Polymerization | Modifies polymer properties (e.g., flexibility, solubility). |
| Cross-linking Density Modifier | Thiol-ene Polymerization | Regulates the degree of cross-linking in a polymer network. |
Integration into Conductive Polymers and Hydrogels
The functionalization of conductive polymers with specific side chains is a key strategy for tuning their solubility, processability, and electronic properties. nih.gov Thiol-ene chemistry provides a powerful tool for attaching functional side chains to monomers that can then be polymerized to form conductive polymers. nih.gov It is conceivable that this compound could be used to functionalize thiophene (B33073) or pyrrole-based monomers prior to their oxidative polymerization. nih.govresearchgate.net The resulting conductive polymer would possess ethoxybutylthioether side chains, which could influence inter-chain packing and solubility without disrupting the conductivity along the polymer backbone. nih.gov
In the field of biomaterials, hydrogels are of paramount importance. mdpi.comnih.gov Thiol-ene photopolymerization is a widely used method for the formation of biocompatible hydrogels with tunable properties. nih.govresearchgate.net this compound could be integrated into hydrogel networks in several ways. When co-polymerized with multifunctional thiols and enes, it would be incorporated into the polymer backbone, potentially increasing the mesh size and swelling ratio of the hydrogel due to the flexible ether linkage. This could be advantageous for applications in drug delivery, where a controlled release of therapeutic agents is desired. nih.gov
| Material Type | Method of Integration | Potential Impact |
| Conductive Polymers | Functionalization of monomers via thiol-ene reaction | Improved solubility and processability. |
| Hydrogels | Co-polymerization in thiol-ene systems | Increased flexibility and swelling capacity. |
Development of Environmentally Benign Polymeric Materials
The principles of green chemistry encourage the use of efficient reactions that minimize waste and utilize renewable resources. rsc.orgnih.gov Thiol-ene chemistry aligns well with these principles, as it is often a high-yield, atom-economical reaction that can be performed under mild conditions, sometimes even without a solvent. acs.org The development of degradable polymers from renewable resources is a significant goal in sustainable chemistry. chemistryviews.orgnbinno.com
As a Building Block and Intermediate in Complex Organic Synthesis
The nucleophilic nature of the thiol group makes this compound a valuable building block for the synthesis of more complex molecules. masterorganicchemistry.comlibretexts.org Its ability to participate in a variety of carbon-sulfur bond-forming reactions allows for the introduction of the 4-ethoxybutylthio moiety into a wide range of organic structures.
Synthesis of Higher-Order Organosulfur Compounds
Organosulfur compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. miragenews.combritannica.com The synthesis of these compounds often relies on the nucleophilic character of thiols. chemistrysteps.comlibretexts.org this compound can be readily deprotonated to form the corresponding thiolate, which is an excellent nucleophile. masterorganicchemistry.comlibretexts.org This thiolate can then participate in nucleophilic substitution reactions with alkyl halides to form unsymmetrical thioethers. libretexts.org
Furthermore, this compound can undergo Michael addition to α,β-unsaturated carbonyl compounds, a powerful method for carbon-sulfur bond formation. nsf.govacs.org The thiol can also be oxidized under mild conditions to form the corresponding disulfide, 1,2-bis(4-ethoxybutyl)disulfane. jove.comwikipedia.org This disulfide can, in turn, be used in disulfide exchange reactions. wikipedia.org
| Reaction Type | Reactant | Product |
| Nucleophilic Substitution | Alkyl Halide | Unsymmetrical Thioether |
| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct |
| Oxidation | Mild Oxidizing Agent | Disulfide |
Incorporation into Natural Product Synthesis (as a precursor)
The synthesis of complex natural products often requires the strategic introduction of various functional groups. While there are no documented instances of this compound being used in the total synthesis of a natural product, its potential as a precursor for introducing a specific thioether side chain is noteworthy. The synthesis of thiol-containing derivatives of biologically active compounds is an active area of research. nih.gov
In a hypothetical synthetic route, this compound could be used to install a flexible, moderately lipophilic side chain onto a complex molecular scaffold. This could be achieved through the reactions described in the previous section, such as nucleophilic substitution or Michael addition. The ether linkage within the side chain could influence the molecule's conformational flexibility and its interactions with biological targets. The ability to introduce such a specific fragment makes this compound a potentially useful tool in the synthetic organic chemist's arsenal (B13267) for the preparation of novel bioactive molecules.
Development of Novel Retrosynthetic Strategies
Retrosynthetic analysis is a powerful method for planning the synthesis of organic molecules by mentally deconstructing a target molecule into simpler, readily available starting materials. The structure of this compound, with its distinct ether and thiol functionalities, allows for several logical disconnections.
A primary retrosynthetic approach would involve disconnecting the carbon-sulfur bond, a common strategy for thiol synthesis. This identifies a 4-ethoxybutyl halide (e.g., bromide or chloride) as a key precursor and a source of the sulfhydryl group, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. This pathway is advantageous due to the high nucleophilicity of sulfur reagents and the reliability of SN2 reactions on primary alkyl halides.
Alternatively, a disconnection at the C-O ether bond suggests a Williamson ether synthesis-based approach. This would involve a 4-mercaptobutanol precursor and an ethylating agent like ethyl bromide. However, this strategy requires selective protection of the more nucleophilic and acidic thiol group to prevent competitive S-alkylation before proceeding with the O-alkylation of the hydroxyl group.
These retrosynthetic pathways, summarized below, offer flexible and efficient routes to the target molecule, allowing chemists to choose starting materials based on availability, cost, and scalability.
| Retrosynthetic Disconnection | Precursors | Forward Synthesis Reaction |
| C-S Bond | 4-ethoxybutyl bromide, Sodium hydrosulfide (NaSH) | Nucleophilic Substitution (SN2) |
| C-O Bond | 4-mercaptobutanol, Ethyl bromide, Base | Williamson Ether Synthesis |
This table is illustrative and based on established chemical principles.
Catalytic Applications of this compound Derivatives
The presence of a sulfur atom makes this compound and its derivatives promising candidates for applications in catalysis. The thiol group can be readily converted into a thiolate, which is a potent ligand for transition metals. Furthermore, by introducing chirality, the molecule could be adapted for use in asymmetric organocatalysis.
Transition metal complexes containing thiolate ligands are integral to many catalytic processes. Thiolates are classified as soft ligands, forming strong covalent bonds with soft Lewis acidic metal centers such as palladium, platinum, gold, and copper. wikipedia.org The deprotonation of this compound would yield the 4-ethoxybutanethiolate anion, which could serve as a ligand in various metal-catalyzed reactions.
The electronic properties of this ligand would be influenced by the ethoxy group. The oxygen atom could potentially engage in secondary coordination with the metal center, creating a bidentate chelating ligand. This chelation effect often enhances the stability and modifies the reactivity of the catalytic complex. The flexible four-carbon chain allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers.
For instance, a palladium complex bearing the 4-ethoxybutanethiolate ligand could potentially be an effective catalyst for cross-coupling reactions. The ligand's electronic and steric properties would influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. The table below presents hypothetical data on the performance of such a ligand in a model Suzuki coupling reaction, compared to other common thiol-based ligands.
| Ligand | Catalyst System | Reaction Time (h) | Yield (%) |
| 1-Butanethiol | Pd(OAc)2 / Ligand | 12 | 75 |
| Thiophenol | Pd(OAc)2 / Ligand | 10 | 82 |
| This compound | Pd(OAc)2 / Ligand | 8 | 91 |
This table presents hypothetical research findings to illustrate the potential catalytic activity.
The field of organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high stereoselectivity. nih.gov For this compound to be useful in asymmetric catalysis, it must be rendered chiral. A hypothetical chiral derivative, such as (R)- or (S)-4-ethoxy-2-methylbutane-1-thiol, could be explored for such applications.
As a chiral auxiliary , this molecule could be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org For example, it could be esterified with an α,β-unsaturated carboxylic acid. The chiral thiol auxiliary would then sterically hinder one face of the double bond, directing a nucleophilic attack (e.g., a Michael addition) to the opposite face with high diastereoselectivity. After the reaction, the auxiliary can be cleaved and recovered.
As a chiral organocatalyst , the thiol group could act as a nucleophile in various addition reactions. For example, in a Michael addition of an aldehyde to a nitroalkene, the chiral thiol could add to the nitroalkene to form a transient chiral intermediate. This intermediate would then react with the enamine derived from the aldehyde and a secondary amine co-catalyst, with the chiral environment dictating the stereochemistry of the final product.
The performance of such a hypothetical chiral catalyst is illustrated in the table below for an asymmetric Michael addition.
| Catalyst/Auxiliary | Reaction | Yield (%) | Enantiomeric Excess (ee %) |
| Proline | Aldol Reaction | 95 | 96 |
| Chiral this compound derivative | Michael Addition | 88 | 92 |
This table presents hypothetical research findings to illustrate the potential of a chiral derivative in asymmetric catalysis.
Future Research Directions and Emerging Trends for 4 Ethoxybutane 1 Thiol
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of molecules like 4-ethoxybutane-1-thiol. osti.gov These computational tools can accelerate the discovery process by predicting chemical properties and reaction outcomes, thereby reducing the need for extensive trial-and-error experimentation. osti.govnih.gov For this compound, ML models can be trained on datasets of related thiol compounds to predict a wide range of characteristics.
Future research will likely focus on developing bespoke ML algorithms to forecast:
Reactivity and Reaction Yields: Predicting how this compound will behave in various chemical reactions, such as thiol-ene "click" chemistry or oxidation, and estimating the potential yield under different conditions. osti.gov
Physicochemical Properties: Accurately determining properties like solubility, boiling point, and surface adhesion characteristics, which are crucial for application-driven research. chemrxiv.org
Substrate Specificity: In biochemical contexts, ML can predict the interaction and specificity of enzymes with this compound and its derivatives, guiding the design of new biocatalysts or inhibitors. oup.com
Material Performance: When incorporated into larger structures like polymers or self-assembled monolayers (SAMs), AI can predict the resulting material properties, such as thermal stability, conductivity, or surface energy. eurekalert.org
The development of these predictive models relies on generating robust datasets that include molecular descriptors and experimental outcomes. This data-driven approach allows chemists to screen virtual libraries of this compound derivatives and prioritize synthetic targets with the highest probability of success for a given application. chemrxiv.org
Table 1: Potential Machine Learning Applications for this compound
| Predicted Property | Input Features for ML Model | Potential Application |
|---|---|---|
| Reaction Outcome/Yield | Reactants, catalysts, solvents, temperature, reaction time | Optimization of synthesis for derivatives |
| Adsorption Energy on Gold | Molecular geometry, surface structure, solvent | Design of self-assembled monolayers (SAMs) for electronics |
| Aqueous Solubility | Molecular weight, logP, polar surface area, hydrogen bond donors/acceptors | Development of formulations for biological or environmental applications |
Advanced Spectroscopic Probes for In-Situ Monitoring of Reactions
Understanding the intricate mechanisms and kinetics of reactions involving this compound is fundamental to optimizing synthetic processes and controlling material properties. Advanced spectroscopic techniques that allow for in-situ (in-reaction) monitoring are critical for gaining this deeper insight. Traditional methods often rely on analyzing samples at discrete time points, which can miss transient intermediates and rapid kinetic events.
Future research will increasingly employ sophisticated spectroscopic tools to observe reactions in real time:
In-situ NMR Spectroscopy: Techniques like UV-illumination NMR can be used to monitor photo-initiated reactions, such as thiol-ene polymerizations, directly in the NMR tube. rsc.org This provides real-time data on monomer conversion, the formation of linkages, and potential side reactions.
Process Analytical Technology (PAT): Vibrational spectroscopy methods like Raman and Fourier Transform Infrared (FTIR) spectroscopy can be integrated directly into reaction vessels. nih.gov These non-invasive probes can track the concentration of reactants, products, and key intermediates throughout a reaction, providing a continuous data stream for process control and optimization. nih.gov
Fluorine (¹⁹F) NMR Spectroscopy: A powerful strategy involves the design of fluorinated analogues of this compound. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an exceptional tool for observing subtle changes in the molecule's chemical environment and for detecting short-lived, low-concentration intermediates, such as sulfenic acids, which are typically unobservable with standard proton NMR. nih.govresearchgate.net
Table 2: Comparison of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
| Technique | Information Obtained | Application for this compound Reactions |
|---|---|---|
| In-situ NMR (¹H, ¹³C) | Structural information, reaction kinetics, species quantification | Monitoring polymerization, functionalization, and degradation |
| In-situ ¹⁹F NMR | Detection of transient intermediates, sensitive to electronic changes | Mechanistic studies of oxidation using fluorinated analogues |
| Raman Spectroscopy | Vibrational modes, functional group analysis, real-time concentration | Monitoring thiol-ene "click" reactions and cross-linking in polymers |
Rational Design of Derivatives for Enhanced Material Performance
The molecular structure of this compound, with its terminal thiol group and internal ether linkage, makes it a versatile building block for advanced materials. The concept of rational design—understanding how molecular structure dictates macroscopic properties—is central to creating next-generation materials. ethz.chnih.gov Future research will focus on the deliberate synthesis of this compound derivatives to create polymers and surfaces with precisely tailored functionalities.
Key areas for the rational design of derivatives include:
Smart Polymers: Incorporating photo-responsive or thermally-responsive moieties into derivatives of this compound can lead to "smart" polymer networks. For instance, integrating photo-cleavable groups could allow for the light-induced degradation or patterning of materials, a valuable feature for applications in microfabrication and drug delivery. rsc.org
Functional Poly(ester amide)s: The thiol group is highly reactive in thiol-ene click chemistry, which allows for the efficient post-polymerization modification of polymers. researchgate.net Derivatives of this compound can be "clicked" onto a polymer backbone to introduce specific side chains that control properties like solubility, thermal stability, and biocompatibility. researchgate.netresearchgate.net
Self-Assembled Monolayers (SAMs): Alkanethiols readily form ordered monolayers on gold surfaces. drexel.edu By modifying the ethoxy group or the alkyl chain of this compound, derivatives can be designed to control the surface properties of materials, such as wettability, corrosion resistance, or biorecognition. researchgate.netnih.gov
Table 3: Rational Design Strategies for this compound Derivatives
| Derivative Design Strategy | Targeted Material Property | Potential Application Area |
|---|---|---|
| Introduce photo-cleavable o-nitrobenzyl ester groups | Photo-degradability, switchable patterns | Photolithography, controlled release systems |
| Synthesize long-chain polyethylene glycol (PEG) analogues | Increased hydrophilicity, protein resistance | Biocompatible coatings for medical devices |
| Incorporate fluorinated alkyl chains | Hydrophobicity and oleophobicity (lipophobicity) | Anti-fouling surfaces, low-friction coatings |
Exploration of Bio-Inspired Chemistry with this compound Analogues
Nature provides a vast library of functional molecules and chemical strategies that can inspire the development of novel materials and systems. Thiol chemistry is central to many biological processes, most notably the antioxidant functions of cysteine and glutathione. nih.gov Future research into this compound will likely draw inspiration from these biological systems to create functional analogues for a range of applications.
Emerging trends in this area include:
Mimicking Natural Redox Systems: Designing analogues of this compound that can participate in controlled redox reactions, similar to biological thiols. This could lead to the development of new antioxidants for industrial applications or probes for studying oxidative stress.
Bio-inspired Adhesives: Catechol derivatives, inspired by the adhesive proteins of mussels, can be combined with thiol chemistry to create powerful, versatile adhesives. researchgate.net Synthesizing analogues of this compound that incorporate catechol moieties could yield functional polymers capable of strong adhesion in wet environments.
Reactive Probes for Biological Thiols: While not a direct analogue, the chemistry used to study this compound can inform the design of probes to detect and quantify important biological thiols. mdpi.comnih.gov Understanding its reactivity can help in creating chemosensors that selectively react with cysteine or glutathione in complex biological samples. mdpi.com
Table 4: Bio-Inspired Applications for this compound Analogues
| Biological Inspiration | Structural Analogue/Concept | Potential Application |
|---|---|---|
| Glutathione (antioxidant) | Analogues with enhanced redox activity | Stabilizers in polymer formulations; probes for oxidative stress |
| Mussel adhesive proteins | Derivatives containing catechol groups | Underwater adhesives; biomedical tissue sealants |
| Cysteine in enzyme active sites | Use as a nucleophilic initiator in bio-orthogonal chemistry | Bioconjugation; labeling of biomolecules |
Sustainable Synthesis and Circular Economy Considerations for Thiol Chemistry
As the chemical industry moves towards greater sustainability, the entire lifecycle of a chemical, from its synthesis to its end-of-life, must be considered. For this compound, future research will need to address both the development of green synthetic routes and its role within a circular economy. mdpi.com
Key research directions in sustainability include:
Bio-based Feedstocks: Developing synthetic pathways to this compound that start from renewable, bio-based resources instead of petroleum-based feedstocks. This aligns with the principle of reducing reliance on fossil resources. mdpi.com
Catalytic Efficiency: Employing highly efficient and selective catalysts, such as enzymes, for the synthesis of thiol-functionalized polyesters and other derivatives. researchgate.net This reduces energy consumption and minimizes the formation of waste by-products.
Design for Recyclability: When this compound is used as a monomer or cross-linker in polymers, designing these materials for on-demand degradation is crucial. Incorporating labile bonds that can be selectively cleaved allows for the recovery of monomers or valuable chemical components, closing the loop in a circular economy model. ethz.ch
Valorization of Waste: Exploring how by-products from the synthesis of this compound or waste from the end-of-life of its derived materials can be valorized, or converted into new, useful products. mdpi.com
Table 5: Sustainable and Circular Economy Strategies for this compound
| Lifecycle Stage | Strategy | Objective |
|---|---|---|
| Synthesis | Use of bio-derived starting materials (e.g., from bio-ethanol) | Reduce fossil fuel dependence |
| Employing enzymatic or chemoselective catalysis | Increase reaction efficiency and reduce waste | |
| Use (in Materials) | Design polymers with reversible cross-links or degradable bonds | Enable on-demand disassembly and recycling |
| Post-polymerization modification to extend material lifetime | Enhance durability and reduce consumption | |
| End-of-Life | Chemical recycling to recover monomers or oligomers | Close the material loop and create value from waste |
Q & A
Basic: What are the optimal synthetic routes for 4-ethoxybutane-1-thiol, and how can purity be validated?
Methodological Answer:
Synthesis typically involves thiol-ene click reactions or nucleophilic substitution of 4-ethoxybutyl halides with thiourea, followed by hydrolysis. For high purity:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group.
- Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) or distillation under reduced pressure.
- Validate purity using gas chromatography–mass spectrometry (GC-MS) for volatile byproducts and nuclear magnetic resonance (NMR; ¹H, ¹³C) to confirm functional groups. For quantification, integrate HPLC with UV detection at 210–230 nm (thiol-specific absorbance) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H NMR : Identify ethoxy (–OCH₂CH₃) protons at δ 1.2–1.4 ppm (triplet) and δ 3.4–3.6 ppm (quartet). Thiol (–SH) protons may appear as a broad singlet at δ 1.5–2.5 ppm but are often absent due to exchange broadening.
- FTIR : Confirm S–H stretch (~2550 cm⁻¹), C–O–C ether stretch (~1100 cm⁻¹), and C–S bonds (~650 cm⁻¹).
- GC-MS : Use electron ionization (EI) to detect molecular ion peaks (M⁺) and fragment patterns (e.g., loss of –SH or –OCH₂CH₃ groups).
- Raman Spectroscopy : Differentiate thiols from disulfides via S–H vibrations. Always compare with reference spectra from databases like PubChem or ECHA .
Advanced: How can reaction kinetics of this compound in thiol-disulfide exchange systems be systematically studied?
Methodological Answer:
- Experimental Design :
- Vary pH (5–9), temperature (25–60°C), and redox agents (e.g., glutathione, DTNB).
- Use stopped-flow spectrophotometry to monitor real-time disulfide formation (absorbance at 412 nm for TNB⁻ release via Ellman’s assay).
- Control oxygen levels to minimize unwanted oxidation.
- Data Analysis : Apply pseudo-first-order kinetics and Arrhenius plots to derive activation energy. Validate with computational models (DFT for transition-state analysis).
- Contradiction Management : Replicate conflicting studies using identical buffer systems (e.g., phosphate vs. Tris) and reagent grades to isolate variables .
Advanced: How to address contradictions in reported stability data of this compound under oxidative conditions?
Methodological Answer:
- Hypothesis Testing : Systematically test stability under controlled O₂ levels (using gloveboxes), light exposure, and catalytic trace metals (e.g., Fe³⁺).
- Meta-Analysis : Aggregate literature data (Web of Science, Scopus) to identify trends. Use statistical tools (ANOVA, regression) to assess confounding variables like solvent polarity or antioxidant additives.
- Advanced Characterization : Employ LC-MS/MS to detect degradation products (e.g., disulfides, sulfonic acids) and X-ray crystallography to study crystalline stability.
- Replication Protocols : Publish detailed methods in open-access platforms (e.g., Protocols.io ) to enhance reproducibility .
Methodological: What strategies ensure reproducibility in studies involving this compound?
Methodological Answer:
- Protocol Standardization : Document exact reaction conditions (solvent grade, stirring rate, humidity). Use IUPAC nomenclature and CAS registry numbers.
- Data Transparency : Share raw NMR/GC-MS files via repositories like Zenodo or Figshare.
- Collaborative Validation : Cross-validate results with independent labs using blinded samples.
- Peer Review : Pre-register studies on platforms like Open Science Framework (OSF) to reduce publication bias. Reference guidelines from ECHA and FDA for chemical handling .
Advanced: How does the ethoxy group in this compound influence its reactivity compared to unsubstituted alkanethiols?
Methodological Answer:
- Electronic Effects : The electron-donating ethoxy group increases electron density at the sulfur atom, enhancing nucleophilicity in SN² reactions. Quantify via Hammett substituent constants (σ⁺).
- Steric Effects : Use molecular dynamics simulations to assess steric hindrance from the ethoxy moiety during thiolate formation.
- Comparative Studies : Compare reaction rates with 1-butanethiol in identical conditions (e.g., Michael addition to maleimides). Monitor kinetics via UV-Vis or ¹H NMR titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
